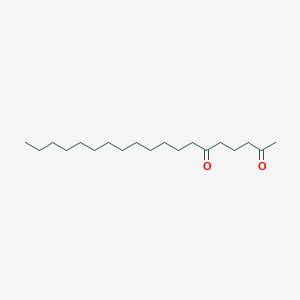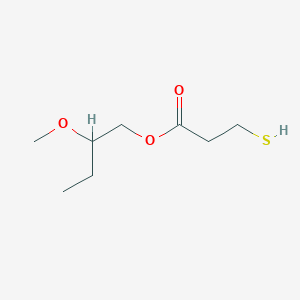
2-Methoxybutyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybutyl 3-sulfanylpropanoate is an organic compound with the molecular formula C8H16O3S It is a derivative of propanoic acid, featuring a methoxybutyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybutyl 3-sulfanylpropanoate typically involves the esterification of 3-sulfanylpropanoic acid with 2-methoxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxybutyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfinic acid or sulfonic acid derivatives.
Reduction: 2-Methoxybutyl 3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxybutyl 3-sulfanylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxybutyl 3-sulfanylpropanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanylpropanoic acid, which can interact with enzymes and other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 3-sulfanylpropanoate: Similar structure but with a butyl group instead of a methoxybutyl group.
Methyl 3-sulfanylpropanoate: Contains a methyl group instead of a methoxybutyl group.
Ethyl 3-sulfanylpropanoate: Features an ethyl group instead of a methoxybutyl group.
Uniqueness
2-Methoxybutyl 3-sulfanylpropanoate is unique due to the presence of the methoxybutyl group, which imparts different physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
91386-21-9 |
|---|---|
Formule moléculaire |
C8H16O3S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
2-methoxybutyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C8H16O3S/c1-3-7(10-2)6-11-8(9)4-5-12/h7,12H,3-6H2,1-2H3 |
Clé InChI |
ZBLYSTIVGHMGHN-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)CCS)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


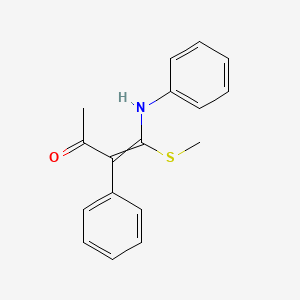
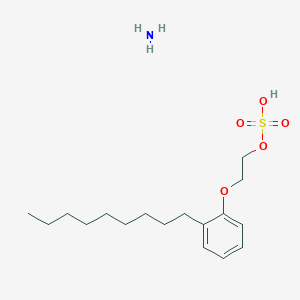

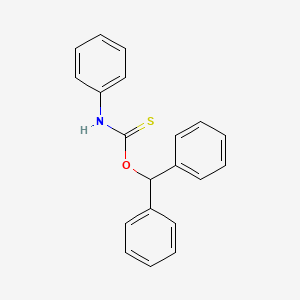
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
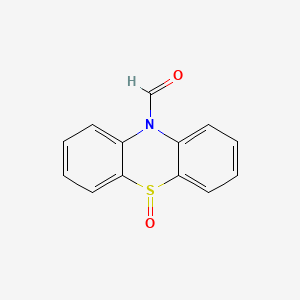
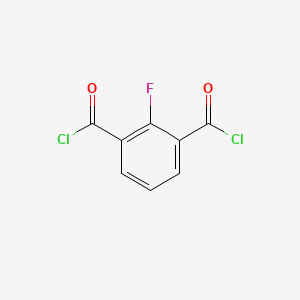
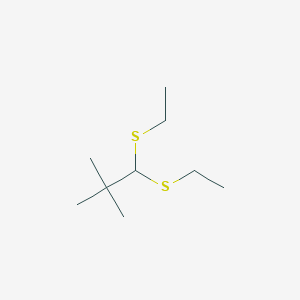
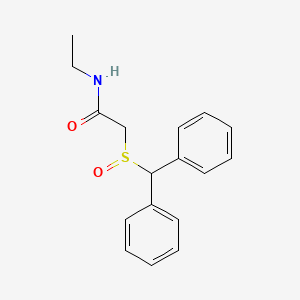
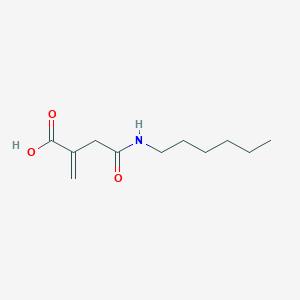
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
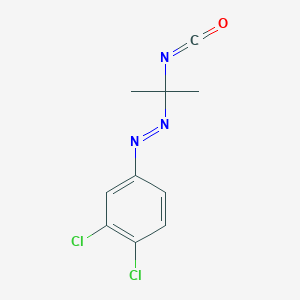
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
